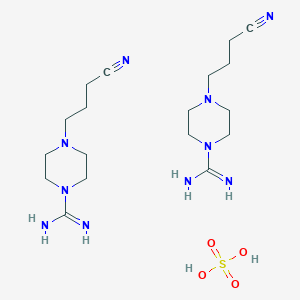
4-(3-Cyanopropyl)piperazine-1-carboximidamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyanopropyl)piperazine-1-carboximidamide;sulfuric acid is a chemical compound with the molecular formula C9H18N4O4S It is known for its unique structure, which includes a piperazine ring substituted with a cyanopropyl group and a carboximidamide group, combined with sulfuric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanopropyl)piperazine-1-carboximidamide typically involves the reaction of piperazine with 3-cyanopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Cyanopropyl)piperazine-1-carboximidamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is then treated with sulfuric acid to form the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Cyanopropyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(3-Cyanopropyl)piperazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-Cyanopropyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(3-Cyanopropyl)piperazine-1-carboximidamide can be compared with other similar compounds, such as:
4-(3-Cyanopropyl)piperazine-1-carboxamidine: Similar structure but lacks the sulfuric acid component.
4-(4-Methoxyphenyl)piperazine-1-carboximidamide: Contains a methoxyphenyl group instead of a cyanopropyl group.
Piperazine derivatives: Various piperazine-based compounds with different substituents and functional groups.
Propiedades
Número CAS |
90441-43-3 |
|---|---|
Fórmula molecular |
C18H36N10O4S |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
4-(3-cyanopropyl)piperazine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C9H17N5.H2O4S/c2*10-3-1-2-4-13-5-7-14(8-6-13)9(11)12;1-5(2,3)4/h2*1-2,4-8H2,(H3,11,12);(H2,1,2,3,4) |
Clave InChI |
YGJNDMHFCZVKHH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC#N)C(=N)N.C1CN(CCN1CCCC#N)C(=N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


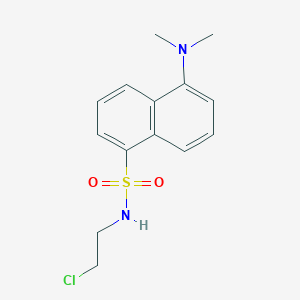
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)

![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
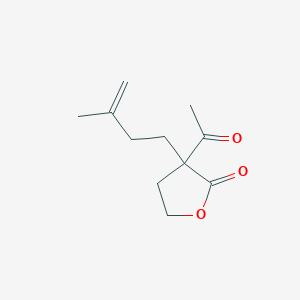
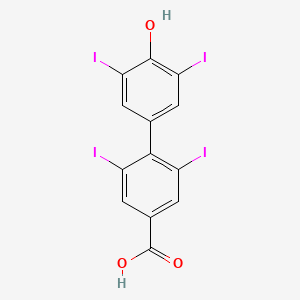

![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)


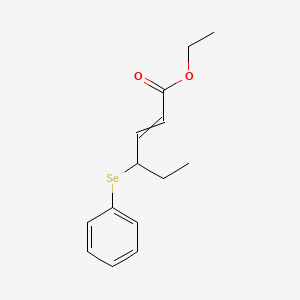
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)

![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
